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Compound of Interest

Compound Name: 2-Amino-6-methoxynicotinic acid

Cat. No.: B1527747

Substituted pyridine scaffolds are foundational motifs in modern drug discovery, prized for their
ability to engage in a wide range of biological interactions and their synthetic tractability. Among
these, nicotinic acid (pyridine-3-carboxylic acid) derivatives are of particular importance,
serving as key precursors and core structures for numerous therapeutic agents.[1] The
strategic placement of functional groups such as amino and methoxy moieties onto the pyridine
ring allows for precise modulation of a molecule's physicochemical properties, including its
solubility, lipophilicity, and electronic character. This fine-tuning is essential for optimizing
pharmacokinetic profiles and target engagement.[2]

2-Amino-6-methoxynicotinic acid is a trifunctional heterocyclic compound that embodies this
principle. It incorporates a nucleophilic amino group, a carboxylic acid handle for amide bond
formation or salt generation, and a methoxy group that influences the electron density of the
pyridine ring. This unique combination of functional groups makes it a highly valuable, yet
underexplored, building block for the synthesis of complex molecules in pharmaceutical and
materials science research.[3] This guide provides a comprehensive technical overview of its
chemical structure, plausible synthetic routes, predicted spectroscopic signature, chemical
reactivity, and potential applications for professionals in research and drug development.

Structural Elucidation and Physicochemical
Properties
Molecular Structure and Isomerism
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2-Amino-6-methoxynicotinic acid possesses a pyridine ring substituted at the C2, C3, and
C6 positions. The core structure is nicotinic acid, with the carboxylic acid at position 3. The
amino group at C2 and the methoxy group at C6 significantly influence the electronic properties
and reactivity of the pyridine ring.

Caption: Figure 1. Chemical Structure of 2-Amino-6-methoxynicotinic acid.

Physicochemical Data

The key physicochemical properties of 2-Amino-6-methoxynicotinic acid are summarized
below. These values are critical for predicting its behavior in various solvent systems and its
potential as a drug candidate.

Property Value Source
CAS Number 1196156-84-9 [3]
Molecular Formula C7HsN20s3 [3]
Molecular Weight 168.15 g/mol [3]
Topological Polar Surface Area

(TPSA) 85.44 A2 [3]
logP (Calculated) 0.3706 [3]
Hydrogen Bond Donors 2 [3]
Hydrogen Bond Acceptors 4 [3]
Rotatable Bonds 2 [3]
Storage Conditions 4°C, protect from light [3]

Predicted Spectroscopic Characterization

While experimental spectra for this specific molecule are not readily available in the literature,
its spectroscopic signature can be reliably predicted based on the analysis of its functional
groups and data from closely related analogues.[4][5][6]

1.3.1 *H NMR Spectroscopy
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The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methoxy protons, and the exchangeable protons of the amino and carboxylic acid groups.
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Chemical Shift

(3, ppm)
(Predicted)

Multiplicity

Integration Assignment Rationale

~7.8-8.0

Doublet

The proton at C4
is deshielded by
the adjacent

1H H-4
carboxylic acid
and is coupled to

the H-5 proton.

~6.2-6.4

Doublet

The proton at C5
is strongly
shielded by the
electron-donating
1H H-5 amino (C2) and
methoxy (C6)
groups. ltis
coupled to the H-

4 proton.

~55-7.0

Broad Singlet

The amino

protons are

exchangeable
2H -NH:z _

and typically

appear as a

broad signal.

~3.9-41

Singlet

Methoxy group

protons typically
3H -OCHs appear as a

sharp singlet in

this region.

>11.0

Broad Singlet

1H -COOH The carboxylic
acid proton is
highly deshielded
and
exchangeable,

appearing as a
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very broad signal

downfield.

1.3.2 3C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the

molecule.

Chemical Shift (0, ppm)
(Predicted)

Assignment

Rationale

~168-172

-COOH

The carboxylic acid carbonyl
carbon is characteristically

found in this downfield region.

[7]

~160-165

C-6

The carbon bearing the
methoxy group is significantly
deshielded.

~158-162

C-2

The carbon bearing the amino
group is also strongly
deshielded.

~140-145

C-4

Aromatic carbon adjacent to

the carboxyl group.

~105-110

C-3

The carbon bearing the
carboxylic acid group (ipso-

carbon).

~95-100

This carbon is significantly
shielded due to the ortho/para
electron-donating effects of the

amino and methoxy groups.

~53-56

-OCHs

The methoxy carbon appears
in the typical range for sp?

carbons attached to oxygen.
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1.3.3 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups.

Wavenumber (cm~12)
(Predicted)

Vibration Type

Functional Group

N-H Stretch (asymmetric &

3500 - 3300 ) Primary Amine (-NH2)[8]
symmetric)
3300 - 2500 O-H Stretch (very broad) Carboxylic Acid (-COOH)[9]
~2950 C-H Stretch (aliphatic) Methoxy (-OCHs)
~1710 - 1680 C=0 Stretch Carboxylic Acid (-COOH)[9]
~1620 - 1580 C=C and C=N Stretch Aromatic Pyridine Ring
~1600 N-H Bend Primary Amine (-NH2)[8]
Aryl Ether (-O-CHs) &
~1300 - 1200 C-O Stretch _ _
Carboxylic Acid
~1250 C-N Stretch Aryl Amine

1.3.4 Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a clear molecular ion peak. The

primary fragmentation pathway would likely involve the loss of the carboxylic acid group, a

common fragmentation for amino acids.[10]

m/z (Predicted) lon Rationale
168 [M]* Molecular ion peak.
Loss of a hydroxyl radical from
151 [M - OH]* o
the carboxylic acid.
Decarboxylation, a
123 [M - COOH]* characteristic fragmentation of

aromatic carboxylic acids.
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Proposed Synthesis Methodology

A specific published synthesis for 2-Amino-6-methoxynicotinic acid is not readily available.
However, a robust and scalable synthesis can be proposed based on well-established
methodologies for analogous compounds, such as 2-amino-6-methylnicotinic acid.[11][12] The
most logical approach involves a one-pot, two-step sequence starting from a commercially
available 2-chloro-6-methoxypyridine derivative.

Retrosynthetic Analysis and Strategy

The synthesis strategy hinges on the introduction of the amino group via nucleophilic aromatic
substitution and the formation of the carboxylic acid via nitrile hydrolysis. The precursor, 2-
chloro-6-methoxy-3-cyanopyridine, serves as an ideal starting material.

[Z-Amino-6-methoxynicotinic acicD

Base Hydrolysis

Y
[Z—Amino—6—methoxynicotinamide]

Ammonolysis
Nucleophilic Aromatic Substitution)

Y
E’Z-ChIoro-6-methoxy-3-cyanopyridine]

Figure 2. Proposed Retrosynthetic Pathway
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Caption: Figure 2. Proposed Retrosynthetic Pathway.
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Detailed Experimental Protocol (Proposed)

This protocol is adapted from a patented procedure for a similar substrate and represents a
field-proven, self-validating system.[12]

Step 1: Ammonolysis of 2-Chloro-6-methoxy-3-cyanopyridine

o Rationale: The electron-withdrawing nitrile group and the pyridine nitrogen activate the C2
position for nucleophilic aromatic substitution. Aqueous ammonia serves as both the
nucleophile and the solvent, facilitating the displacement of the chloride. High temperature
and pressure are required to overcome the activation energy for this SnAr reaction.

e Procedure:
o To a high-pressure autoclave, add 2-chloro-6-methoxy-3-cyanopyridine (1.0 eq).
o Add a 28% aqueous solution of ammonia (approx. 15-20 volumes).
o Seal the autoclave and heat the reaction mixture to 160-180 °C with stirring.

o Maintain the temperature for 15-20 hours, monitoring the reaction progress by TLC or
HPLC.

o After completion, cool the reaction vessel to room temperature. The reaction mixture now
contains the intermediate, 2-amino-6-methoxynicotinamide, formed by the in-situ
hydrolysis of the nitrile under the initial basic conditions.

Step 2: Hydrolysis of 2-Amino-6-methoxynicotinamide to 2-Amino-6-methoxynicotinic acid

o Rationale: The amide intermediate is hydrolyzed to the corresponding carboxylic acid under
strong basic conditions. The ammonia from the previous step is removed to drive the
equilibrium towards the carboxylate salt. Subsequent acidification protonates the carboxylate
and the basic pyridine nitrogen, leading to precipitation of the zwitterionic or neutral product.

e Procedure:

o Vent the autoclave carefully. Remove the residual ammonia from the reaction solution
under reduced pressure.
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o To the resulting aqueous solution, add a strong base such as sodium hydroxide or
potassium hydroxide (2.0-3.0 eq) pellets or a concentrated solution.

o Heat the mixture to reflux (90-100 °C) and stir for 3-5 hours until the hydrolysis of the
amide is complete (monitor by TLC/HPLC).

o Cool the reaction mixture to room temperature and then further in an ice bath.

o Carefully acidify the solution to a pH of 4-5 by the dropwise addition of concentrated
hydrochloric acid or sulfuric acid.

o The product, 2-Amino-6-methoxynicotinic acid, will precipitate out of the solution.
o Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

o Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum
to yield the final product.

Chemical Reactivity and Derivatization Potential

2-Amino-6-methoxynicotinic acid is a trifunctional molecule, offering multiple sites for
selective chemical modification. This versatility is key to its utility as a scaffold in drug
discovery.
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Figure 3. Key Reactivity and Derivatization Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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